REACTION_CXSMILES
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[CH3:1][C:2]1[C:3](=[O:12])[CH2:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]=1[CH2:8][OH:9].[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[CH3:1][C:2]1[C:3](=[O:12])[CH2:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]=1[CH2:8][O:9][C:13](=[O:15])[CH3:14]
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Name
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2,4,4-trimethyl-3-hydroxymethylcyclohex-2-en-1-one
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Quantity
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47 g
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Type
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reactant
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Smiles
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CC=1C(CCC(C1CO)(C)C)=O
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Name
|
|
Quantity
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28.6 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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26.54 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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ice water
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Quantity
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200 mL
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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was extracted five times with ether
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Type
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WASH
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Details
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the combined extracts were washed several times with saturated NaHCO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled off under about 20 mbar
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Name
|
|
Type
|
|
Smiles
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CC=1C(CCC(C1COC(C)=O)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |